N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide
Description
Starting Material: Isoquinoline derivative and sulfonyl chloride.
Reaction Conditions: Nucleophilic substitution reaction in the presence of a base like triethylamine.
Formation of Pyrrolidinone Ring:
Starting Material: 4-methylphenylacetic acid and an appropriate amine.
Reaction Conditions: Cyclization under dehydrating conditions to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-5-7-16(8-6-14)23-12-10-18(20(23)24)22-27(25,26)19-4-2-3-15-13-21-11-9-17(15)19/h2-9,11,13,18,22H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUSXJBMLBZNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the sulfonamide group. The key steps include:
-
Formation of Isoquinoline Core:
Starting Material: Benzylamine and diethyl oxalate.
Reaction Conditions: Cyclization under acidic conditions to form isoquinoline.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The isoquinoline moiety may interact with DNA or proteins, affecting cellular processes. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other sulfonamide and isoquinoline derivatives, N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfonamide Derivatives: Such as sulfanilamide, which primarily act as antibacterial agents.
Isoquinoline Derivatives: Such as berberine, known for its antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its potential to interact with multiple biological targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
